(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide
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Overview
Description
(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide is an organophosphorus compound. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with (2-methylphenyl)methyl bromide in an inert solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature and yields the desired phosphonium salt after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often crystallized and purified through recrystallization or chromatography techniques to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and related phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide involves its ability to form stable phosphonium ylides. These ylides are key intermediates in the Wittig reaction, which is used to form carbon-carbon double bonds in organic synthesis. The compound’s molecular targets include various organic substrates that undergo transformation through the Wittig reaction pathway .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Another quaternary phosphonium salt with similar applications in organic synthesis.
(2-Methylphenyl)methyl-triphenylphosphanium chloride: A chloride analog with similar chemical properties and uses.
Uniqueness
(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in certain synthetic applications where other phosphonium salts may not be as effective .
Properties
Molecular Formula |
C26H25BrP+ |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2-methylphenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C26H24P.BrH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI Key |
XDCQNYYELACHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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